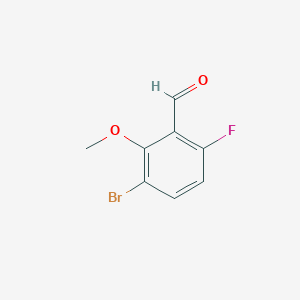

3-Bromo-6-fluoro-2-methoxybenzaldehyde

Übersicht

Beschreibung

The compound 3-Bromo-6-fluoro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactivity of structurally related compounds. For instance, bromine substitution in benzaldehydes has been shown to affect their structural, electronic, and optical properties, as well as their reactivity in chemical reactions .

Synthesis Analysis

The synthesis of halogenated benzaldehydes can involve several steps, including bromination, hydrolysis, and other functional group transformations. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination, cyanidation, methoxylation, hydrolysis, and esterification, with an overall yield of about 47% . Similarly, substituted 2-bromobenzaldehydes can be synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination as a key step . These methods could potentially be adapted for the synthesis of 3-Bromo-6-fluoro-2-methoxybenzaldehyde.

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is influenced by the presence of substituents, which can affect the molecule's electronic distribution and intermolecular interactions. For instance, bromine substitution has been shown to decrease certain intermolecular contacts while increasing others, such as H···Br and Br···Br interactions . X-ray crystallographic analysis is a common technique used to determine the structure of such compounds .

Chemical Reactions Analysis

Halogenated benzaldehydes can participate in various chemical reactions, often serving as intermediates or starting materials for the synthesis of more complex molecules. The presence of halogen atoms can make these compounds suitable for further functionalization through nucleophilic substitution reactions or as electrophiles in coupling reactions . The specific reactivity of 3-Bromo-6-fluoro-2-methoxybenzaldehyde would need to be studied in the context of its unique substitution pattern.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes, such as melting points, boiling points, solubility, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like bromine and fluorine can affect the compound's polarity and reactivity. Spectroscopic techniques, including FT-IR, UV-Vis, NMR, and MS, are typically used to characterize these compounds and provide information about their functional groups and molecular environment . The nonlinear optical properties of such compounds can also be of interest, as bromine substitution has been shown to enhance the nonlinear third-order susceptibility in related molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis of Key Intermediates in Drug Discovery

The compound has potential applications in the synthesis of key intermediates for drug discovery, as demonstrated by a study that improved the synthesis of a drug intermediate from a related compound by reducing isolation processes and increasing yield through a telescoping process (Nishimura & Saitoh, 2016).

Organic Synthesis and Anticancer Research

In the realm of organic synthesis, similar fluorinated benzaldehydes have been used to synthesize fluorinated analogues of combretastatin A-4, a compound known for its potent anticancer properties. This indicates the role of halogenated benzaldehydes in synthesizing compounds with significant biological activity (Lawrence et al., 2003).

Antioxidant Activity Evaluation

Compounds derived from halogenated benzaldehydes have been evaluated for their antioxidant activity. A study synthesized chalcone derivatives from halogenated vanillin (a related compound) and tested their antioxidant properties, showcasing the potential of halogenated benzaldehydes in producing compounds with antioxidant capabilities (Rijal, Haryadi, & Anwar, 2022).

Halogenation and Bioconversion Studies

Research on halogenated organic compounds produced by fungi highlights the bioconversion capabilities of these organisms, producing chlorinated and brominated methoxybenzaldehyde metabolites. This suggests possible applications in biotechnological synthesis and environmental biodegradation studies (Beck, Lauritsen, Patrick, & Cooks, 2000).

Eigenschaften

IUPAC Name |

3-bromo-6-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBHANVMIQFWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

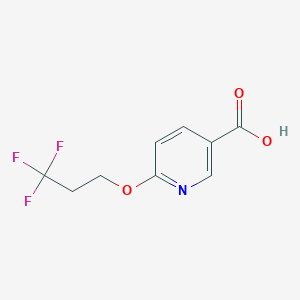

COC1=C(C=CC(=C1C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624026 | |

| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-fluoro-2-methoxybenzaldehyde | |

CAS RN |

473416-74-9 | |

| Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

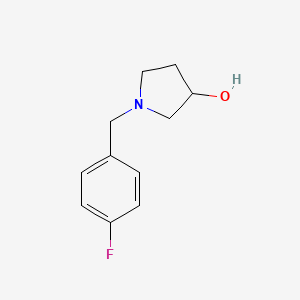

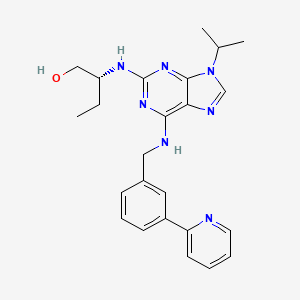

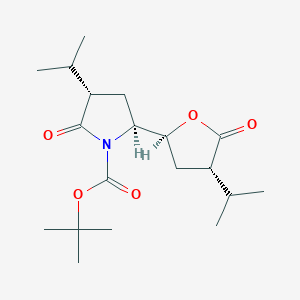

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)